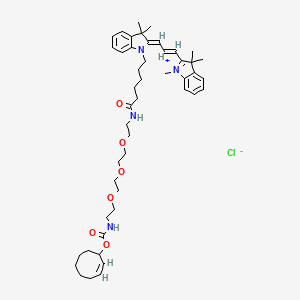

Cy3-PEG3-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C47H67ClN4O6 |

|---|---|

Molecular Weight |

819.5 g/mol |

IUPAC Name |

[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h10,13-16,18-19,21-26,37H,6-9,11-12,17,20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b19-10+; |

InChI Key |

CIMILHYBLGAWQQ-ZIOFAICLSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cy3-PEG3-TCO: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Cy3-PEG3-TCO, a fluorescent labeling reagent crucial for advanced bioconjugation applications. Detailed experimental protocols and workflow visualizations are included to facilitate its effective use in research and development.

Core Chemical and Physical Properties

This compound is a specialized molecule that combines a bright and photostable cyanine 3 (Cy3) fluorophore with a flexible polyethylene glycol (PEG) linker and a highly reactive trans-cyclooctene (TCO) moiety. This tripartite structure enables the covalent labeling of biomolecules for visualization and tracking through a bioorthogonal "click chemistry" reaction.

The key functional components are:

-

Cy3 (Cyanine 3): A fluorescent dye known for its bright orange-red emission, making it ideal for various fluorescence-based assays.[1]

-

PEG3 (Triethylene Glycol): A short, hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions.[2]

-

TCO (trans-cyclooctene): A strained alkene that rapidly and specifically reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₇H₆₇ClN₄O₆ | [4] |

| Molecular Weight | 819.52 g/mol | |

| Excitation Maximum (λex) | ~550 - 555 nm | |

| Emission Maximum (λem) | ~569 - 570 nm | |

| Appearance | Red powder | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG linker enhances aqueous solubility. | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Reaction Mechanism: The Inverse-Demand Diels-Alder Cycloaddition

The utility of this compound in bioconjugation stems from the highly efficient and specific reaction between the TCO group and a tetrazine (Tz) moiety. This iEDDA reaction is characterized by its exceptionally fast kinetics and the formation of a stable covalent bond. The reaction proceeds via a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.

Caption: The iEDDA reaction between this compound and a tetrazine-modified molecule.

Experimental Protocol: Labeling of a Tetrazine-Modified Protein

This protocol outlines a general procedure for labeling a protein that has been previously functionalized with a tetrazine group using this compound.

Materials

-

Tetrazine-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) or spin desalting columns for purification

Procedure

-

Reagent Preparation:

-

Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the solution from light.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the tetrazine-functionalized protein to a desired concentration (e.g., 1-10 µM) in an appropriate reaction buffer (e.g., PBS, pH 7.4).

-

Add the this compound stock solution to the protein solution. A molar excess of the this compound (e.g., 1.5 to 5-fold) is typically used to ensure efficient labeling. The optimal ratio may need to be determined empirically.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic reddish-purple color of the tetrazine.

-

-

Purification:

-

Remove unreacted this compound using a spin desalting column or size-exclusion chromatography.

-

-

Characterization and Storage:

-

Confirm labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).

-

The labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

-

Experimental Workflow

The general workflow for a typical bioconjugation experiment involving the labeling of a target molecule with this compound is depicted below.

Caption: A generalized workflow for the labeling of a tetrazine-modified protein with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines:

-

Fluorescence Microscopy and Imaging: Its bright and stable fluorescence allows for the visualization and tracking of labeled biomolecules in live cells and tissues.

-

Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.

-

Protein-Protein Interaction Studies: By labeling one protein with this compound and its binding partner with a different fluorophore, Förster Resonance Energy Transfer (FRET) studies can be conducted.

-

Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, this compound can be used as a fluorescent analog to track the localization and internalization of ADCs.

-

Diagnostic Assays: The high sensitivity of fluorescence detection makes it suitable for the development of various immunoassays and biosensors.

References

Excitation and emission spectra of Cy3-PEG3-TCO

An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3-PEG3-TCO

Introduction

This compound is a fluorescent probe that integrates the well-characterized cyanine dye, Cy3, with a triethylene glycol (PEG3) linker and a trans-cyclooctene (TCO) moiety. This tripartite structure provides the molecule with bright orange fluorescence, hydrophilicity, and a reactive handle for bioorthogonal chemistry. The Cy3 component is a member of the cyanine dye family, known for its high extinction coefficient and good quantum yield. The PEG3 linker enhances solubility in aqueous buffers and minimizes steric hindrance. The TCO group is a key component for "click chemistry," specifically for the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules.[1][2] This reaction is exceptionally fast and bioorthogonal, allowing for the specific labeling of biomolecules in complex biological systems.[2]

This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its characterization, and a visualization of its application in bioorthogonal labeling.

Data Presentation: Spectral Properties

The spectral characteristics of this compound are primarily determined by the Cy3 fluorophore. The following table summarizes its key quantitative spectral data.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 554 - 555 nm | [3][4] |

| Maximum Emission Wavelength (λem) | 565 - 569 nm | |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |

| Recommended Laser Line | 532 nm | |

| Common Filter Set | TRITC (tetramethylrhodamine) | |

| Fluorescence Color | Orange/Yellow |

Experimental Protocols

Determining Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of this compound using a fluorescence spectrophotometer.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO for stock, PBS or methanol for measurement)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent like DMSO.

-

Dilute the stock solution in the desired measurement buffer (e.g., PBS, pH 7.4) to a low concentration, ensuring the absorbance at the excitation maximum is below 0.05 to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 570 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the maximum excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (e.g., 555 nm).

-

Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength (λem).

-

-

Data Analysis:

-

Plot the fluorescence intensity against the wavelength for both excitation and emission scans.

-

The peak of each curve represents the respective spectral maximum.

-

Bioorthogonal Labeling using this compound

This protocol describes the general workflow for labeling a tetrazine-modified protein with this compound via the iEDDA reaction.

Materials:

-

Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound dissolved in DMSO

-

Reaction buffer (amine-free, e.g., PBS)

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the tetrazine-labeled protein with the reaction buffer.

-

Add the this compound solution to the protein mixture. A slight molar excess of the dye (e.g., 1.5 to 5-fold) is often used to ensure complete labeling of the protein.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid.

-

-

Purification:

-

Remove the unreacted this compound from the labeled protein conjugate using size-exclusion chromatography, dialysis, or spin desalting columns.

-

-

Confirmation of Labeling:

-

Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein) and ~555 nm (for Cy3).

-

Further analysis can be performed using SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the protein should be visible under appropriate illumination, or by mass spectrometry to confirm the mass increase.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bioorthogonal labeling of a tetrazine-modified biomolecule with this compound.

Caption: Experimental workflow for this compound bioorthogonal conjugation.

References

The Strategic Integration of a PEG3 Linker in Cy3-TCO Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a powerful tool for molecular labeling and imaging. The Cy3-TCO probe, a conjugate of the popular cyanine fluorophore Cy3 and a TCO moiety, is a key reagent in this domain. This technical guide delves into the critical role of incorporating a three-unit polyethylene glycol (PEG3) linker into the architecture of Cy3-TCO probes, offering enhanced functionality and performance in complex biological systems.

The Multifaceted Role of the PEG3 Linker

The inclusion of a PEG3 spacer between the Cy3 fluorophore and the TCO reactive group is a strategic design choice that imparts several advantageous properties to the probe. This flexible, hydrophilic linker significantly influences the probe's solubility, stability, and reactivity, ultimately leading to improved performance in bioorthogonal labeling applications.

Enhanced Solubility and Reduced Aggregation

A primary challenge with fluorescent dyes and other hydrophobic organic molecules is their propensity to aggregate in aqueous environments, which can lead to quenching of the fluorescent signal and reduced bioavailability. The hydrophilic nature of the PEG3 linker significantly enhances the water solubility of the Cy3-TCO probe, mitigating aggregation and ensuring a higher effective concentration of the probe for reaction.[1][2]

Mitigation of Steric Hindrance

The PEG3 linker acts as a flexible spacer, physically separating the relatively bulky Cy3 fluorophore from the TCO moiety. This separation is crucial for minimizing steric hindrance, which can otherwise impede the approach of the tetrazine-functionalized target molecule to the TCO group, thereby increasing the efficiency of the bioorthogonal reaction.

Improved Reaction Kinetics and Stability

While the intrinsic reactivity of the TCO group is a primary driver of the iEDDA reaction rate, the PEG3 linker can positively influence the overall kinetics by improving the probe's solubility and reducing non-specific interactions.[3] Furthermore, PEGylation is known to protect molecules from degradation, potentially enhancing the stability of the Cy3-TCO probe in biological media.

Quantitative Data Summary

Table 1: Physicochemical Properties

| Property | Cy3-TCO (without PEG3) | Cy3-TCO-PEG3 | Rationale for a PEG3 Linker |

| Solubility in Aqueous Buffers | Moderate to Low | High | The hydrophilic ethylene glycol units increase polarity and hydrogen bonding with water. |

| Aggregation Tendency | Higher | Lower | The PEG chain disrupts intermolecular stacking of the Cy3 fluorophores. |

| Molecular Weight | Lower | Higher | Addition of the PEG3 linker increases the overall mass of the molecule. |

| Stability in Biological Media | Good | Enhanced | PEGylation can shield the molecule from enzymatic degradation and non-specific protein binding. |

Table 2: Performance Characteristics

| Parameter | Cy3-TCO (without PEG3) | Cy3-TCO-PEG3 | Rationale for a PEG3 Linker |

| Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) | Fast | Potentially Faster | Improved solubility and reduced steric hindrance can lead to a higher effective reaction rate. |

| Fluorescence Quantum Yield (Φ) | Good | Comparable or Slightly Higher | PEGylation can reduce aggregation-induced quenching and create a more stable microenvironment for the fluorophore. |

| Signal-to-Noise Ratio in Imaging | Good | Improved | Reduced non-specific binding and aggregation lead to lower background signal. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Cy3-TCO-PEG3 probe and its application in bioorthogonal labeling, as well as methods for characterizing its key properties.

Synthesis of Cy3-TCO-PEG3 Probe

The synthesis of a Cy3-TCO-PEG3 probe can be achieved through a straightforward conjugation of a commercially available amine-reactive Cy3 derivative with an amine-functionalized TCO-PEG3 linker.

Protocol 1: Synthesis of Cy3-TCO-PEG3

-

Materials:

-

Cy3-NHS ester

-

Amine-PEG3-TCO

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

-

-

Procedure:

-

Dissolve Amine-PEG3-TCO (1 equivalent) in anhydrous DMF or DMSO.

-

Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

-

In a separate vial, dissolve Cy3-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.

-

Add the Cy3-NHS ester solution dropwise to the Amine-PEG3-TCO solution while stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the Cy3-TCO-PEG3 product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Bioorthogonal Labeling of a Tetrazine-Modified Protein

This protocol describes the general procedure for labeling a protein that has been functionalized with a tetrazine moiety using the synthesized Cy3-TCO-PEG3 probe.

Protocol 2: Bioorthogonal Labeling

-

Materials:

-

Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Cy3-TCO-PEG3 probe (dissolved in DMSO)

-

Size-exclusion chromatography (SEC) column for purification

-

-

Procedure:

-

Prepare a stock solution of the Cy3-TCO-PEG3 probe in DMSO.

-

To the solution of the tetrazine-modified protein, add a 5-10 fold molar excess of the Cy3-TCO-PEG3 probe.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Remove the excess, unreacted Cy3-TCO-PEG3 probe using a size-exclusion chromatography column (e.g., a desalting column).

-

The labeled protein is now ready for downstream applications such as fluorescence imaging.

-

Characterization of Probe Properties

Protocol 3: Determination of Fluorescence Quantum Yield

The relative quantum yield of the Cy3-TCO-PEG3 probe can be determined by comparison to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).

-

Materials and Equipment:

-

Cy3-TCO-PEG3 probe

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrophotometer (for absorbance measurements)

-

Fluorometer (for fluorescence measurements)

-

Solvent (e.g., PBS for the probe, ethanol for the standard)

-

-

Procedure:

-

Prepare a series of dilutions for both the Cy3-TCO-PEG3 probe and the standard in their respective solvents.

-

Measure the absorbance of each solution at the excitation wavelength of the standard. The absorbance values should be kept below 0.1 to avoid inner filter effects.

-

Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

-

The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

-

Protocol 4: Measurement of Reaction Kinetics

The second-order rate constant of the reaction between the Cy3-TCO-PEG3 probe and a tetrazine can be measured using stopped-flow spectroscopy by monitoring the disappearance of the tetrazine's characteristic absorbance.

-

Materials and Equipment:

-

Cy3-TCO-PEG3 probe

-

A model tetrazine compound (e.g., a water-soluble tetrazine derivative)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Prepare solutions of the Cy3-TCO-PEG3 probe and the tetrazine in the reaction buffer at known concentrations.

-

Load the two reactant solutions into the separate syringes of the stopped-flow instrument.

-

Rapidly mix the solutions and monitor the decrease in absorbance at the λmax of the tetrazine (typically around 520-540 nm) over time.

-

Fit the resulting kinetic trace to a pseudo-first-order or second-order rate equation to determine the rate constant.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

The TCO-Tetrazine Bioorthogonal Reaction: An In-depth Technical Guide for Researchers and Drug Development Professionals

An unparalleled tool in bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry. Its exceptional kinetics, high specificity, and biocompatibility have propelled its use in a wide array of applications, from in vivo imaging to the targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine ligation, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of key experimental workflows and applications.

Core Principles of the TCO-Tetrazine Ligation

The TCO-tetrazine reaction is a powerful example of "click chemistry," characterized by its rapid and specific nature under physiological conditions.[1][2] The reaction proceeds through a two-step mechanism:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[3] This initial cycloaddition is the rate-determining step and forms a highly unstable tricyclic intermediate.[1]

-

Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[2] This step drives the reaction to completion and results in the formation of a stable dihydropyridazine product.

Key features of this bioorthogonal reaction include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at the low micromolar to nanomolar concentrations typically found in biological systems.

-

Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and avoids off-target reactions.

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and both the TCO and tetrazine moieties exhibit long-term stability under aqueous conditions.

Quantitative Data on TCO-Tetrazine Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives used. Factors such as ring strain in the TCO and the electronic properties of the substituents on the tetrazine ring play a crucial role. Generally, increased ring strain in the TCO and the presence of electron-withdrawing groups on the tetrazine accelerate the reaction rate. The choice of solvent can also have a minor effect, with protic solvents like water sometimes accelerating the reaction through hydrogen bonding and hydrophobic interactions.

Below is a summary of second-order rate constants for various TCO and tetrazine pairs, providing a comparative look at their reactivity.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | |

| s-TCO (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | 3,300,000 ± 40,000 | Water | |

| TCO-OH | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS | |

| TCO (conjugated to CC49 antibody) | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS (37 °C) | |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified | |

| TCO | Methyl-substituted tetrazines | ~1,000 | Not specified | |

| TCO | Dipyridal tetrazine | 2,000 ± 400 | 9:1 Methanol/Water |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the TCO-tetrazine ligation.

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using TCO and tetrazine derivatives that are activated with N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues) on the proteins.

Materials:

-

Protein A and Protein B

-

TCO-PEG-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in PBS to a concentration of 1-5 mg/mL.

-

If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

-

-

Activation of Protein A with TCO-NHS Ester:

-

Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO to a concentration of 10 mM.

-

To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the Protein A solution.

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Remove excess TCO-PEG-NHS ester using a spin desalting column.

-

-

Activation of Protein B with Methyl-tetrazine-NHS Ester:

-

Immediately before use, dissolve the methyl-tetrazine-PEG-NHS ester in DMSO to a concentration of 10 mM.

-

To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the Protein B solution.

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

(Optional) Quench the reaction as described in step 2.

-

Remove excess methyl-tetrazine-PEG-NHS ester using a spin desalting column.

-

-

TCO-Tetrazine Ligation:

-

Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.

-

Incubate the ligation reaction for 1 hour at room temperature with gentle rotation.

-

The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance between 510 and 550 nm.

-

The final conjugate can be purified from unreacted proteins using size-exclusion chromatography if necessary.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation

This protocol describes the preparation of an ADC by first modifying an antibody with a tetrazine linker and then conjugating a TCO-functionalized drug payload.

Materials:

-

Monoclonal Antibody (mAb)

-

Tetrazine-NHS ester

-

TCO-linker-payload

-

Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

-

Conjugation Buffer: PBS, pH 7.4

-

Anhydrous DMSO

-

Desalting columns

-

Size Exclusion Chromatography (SEC) system

Procedure:

-

Preparation of Tetrazine-Modified Antibody (mAb-Tz):

-

Exchange the antibody into the Reaction Buffer to remove any primary amine-containing buffers. Adjust the antibody concentration to 2-5 mg/mL.

-

Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.

-

Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.

-

Incubate for 1-2 hours at room temperature.

-

Remove excess linker by buffer exchange into the Conjugation Buffer using a desalting column.

-

-

ADC Conjugation:

-

Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.

-

Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the resulting ADC from excess payload and unconjugated antibody using SEC.

-

Protocol 3: Pretargeted In Vivo PET Imaging

This protocol outlines a two-step pretargeting strategy for PET imaging, where a TCO-modified antibody is first administered, followed by a radiolabeled tetrazine probe.

Materials:

-

TCO-modified antibody (e.g., A33-TCO)

-

Radiolabeled tetrazine (e.g., ⁶⁴Cu-NOTA-labeled tetrazine)

-

Tumor-bearing animal model (e.g., mice with SW1222 xenografts)

-

PET imaging system

Procedure:

-

Antibody Administration:

-

Administer the TCO-modified antibody (e.g., 100 µg of A33-TCO) to the tumor-bearing mice via tail vein injection.

-

Allow 24-48 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.

-

-

Radiolabeled Tetrazine Administration and Imaging:

-

Inject the radiolabeled tetrazine intravenously.

-

Perform PET imaging at various time points (e.g., 1, 4, and 12 hours) post-injection of the radiolabeled tetrazine to visualize tumor uptake.

-

Biodistribution studies can be performed by sacrificing the animals at the final time point, harvesting tissues, and measuring radioactivity.

-

Visualizations

Reaction Mechanism

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Workflow for ADC Preparation

Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Application in GPCR Signaling Studies

Caption: Workflow for site-specific GPCR labeling to study signaling events.

References

- 1. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Genetic code expansion to enable site-specific bioorthogonal labeling of functional G protein-coupled receptors in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescent Labeling of Biomolecules with Cy3-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cy3-PEG3-TCO, a fluorescent labeling reagent, and its application in the covalent modification of biomolecules. It details the underlying bioorthogonal chemistry, presents key quantitative data, and offers detailed experimental protocols for its use in research and development.

Introduction to this compound Labeling

This compound is a specialized chemical probe used for attaching the cyanine dye, Cy3, to biomolecules. It consists of three core components:

-

Cy3: A bright and photostable fluorescent dye with excitation and emission maxima in the visible spectrum, making it suitable for a wide range of fluorescence microscopy and detection applications.[1]

-

PEG3: A short, hydrophilic three-unit polyethylene glycol spacer. This linker enhances the aqueous solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule, helping to preserve the latter's biological function.[2][3]

-

TCO (trans-cyclooctene): A highly strained alkene that serves as a reactive handle. It enables rapid and specific covalent bond formation with a reaction partner, a tetrazine, through a bioorthogonal "click chemistry" reaction.[4][5]

The labeling strategy relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group on the Cy3 probe and a tetrazine (Tz) moiety pre-installed on the target biomolecule. This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper. These characteristics make the Tz-TCO ligation an invaluable tool for labeling sensitive biological samples, including applications in live-cell imaging and in vivo studies.

Core Principles: The TCO-Tetrazine Ligation

The conjugation of this compound to a tetrazine-modified biomolecule is a form of bioorthogonal click chemistry. The reaction mechanism is an inverse-electron-demand Diels-Alder cycloaddition, where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine linkage.

Key Advantages:

-

Exceptional Kinetics: The TCO-tetrazine reaction is the fastest bioorthogonal reaction currently known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹. This allows for efficient labeling at low, micromolar or even nanomolar concentrations.

-

High Specificity: The TCO and tetrazine groups are highly selective for each other and do not react with naturally occurring functional groups in biological systems, ensuring clean and specific labeling.

-

Biocompatibility: The reaction is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click reactions (CuAAC), making it ideal for live-cell and in vivo applications.

-

Irreversible Reaction: The release of nitrogen gas drives the reaction to completion, forming a highly stable covalent bond.

Caption: Inverse-electron demand Diels-Alder cycloaddition of TCO and tetrazine.

Quantitative Data

The performance and characteristics of this compound are defined by the photophysical properties of the Cy3 dye and the kinetic parameters of the TCO-tetrazine reaction.

Table 1: Photophysical and Kinetic Properties

| Parameter | Value | Notes |

| Cy3 Fluorophore Properties | ||

| Excitation Maximum (λex) | ~552 nm | Orange excitation. |

| Emission Maximum (λem) | ~570 nm | Orange emission. |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | At ~550 nm. |

| Quantum Yield (Φ) | ~0.15 | Value for Cy3 dye. |

| TCO-Tetrazine Reaction Properties | ||

| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | Can reach up to 10⁶ M⁻¹s⁻¹ with highly reactive TCOs. |

| Reaction Conditions | Physiological pH (6.5-7.5), room temp. | No catalyst required. |

| Reactivity | TCO reacts specifically with tetrazines. | Bioorthogonal to native functional groups. |

Table 2: Reagent Stability and Compatibility

| Reagent/Condition | Compatibility/Stability Issue | Recommendation |

| This compound Storage | Store at -20°C or -80°C, protected from light and moisture. | Reconstitute in anhydrous DMSO or DMF. |

| Aqueous Stability of TCO | Stable for weeks at 4°C, pH 7.5. | Avoid long-term storage in aqueous buffers. |

| Thiols (e.g., DTT) | Thiols can promote the isomerization of reactive trans-cyclooctene to its unreactive cis-isomer, leading to conjugation failure. | If disulfide reduction is needed, remove the reducing agent (e.g., DTT) via a desalting column before adding the TCO reagent. |

| TCEP | TCEP is a non-thiol reducing agent and is generally more compatible with TCO than DTT. | While preferred over DTT, direct compatibility testing is still advised. |

| pH | The TCO group is stable over a range of pH values, but the efficiency of modifying a biomolecule with a tetrazine-NHS ester is optimal at pH 7-9. | Maintain pH 7.2-7.5 for the TCO-tetrazine ligation step. |

Experimental Protocols

The following section provides a general, two-stage protocol for labeling a protein (e.g., an antibody) with this compound. The first stage involves modifying the protein with a tetrazine group, typically via an NHS ester that reacts with primary amines (lysine residues). The second stage is the bioorthogonal reaction with this compound.

Caption: Experimental workflow for bioconjugation using this compound.

Stage 1: Preparation of Tetrazine-Modified Antibody

This protocol is adapted for modifying an antibody with a commercially available Tetrazine-NHS ester.

Materials and Reagents:

-

Antibody of interest (free of BSA, glycine, or azide).

-

Tetrazine-NHS Ester.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Zeba™ Spin Desalting Columns (or equivalent size-exclusion chromatography system).

Procedure:

-

Antibody Preparation: If the antibody buffer contains primary amines (like Tris or glycine), it must be exchanged into the Reaction Buffer. Adjust the antibody concentration to 1-5 mg/mL.

-

Prepare Tetrazine-NHS Ester Stock: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes. This step removes any unreacted NHS ester.

-

Purification: Remove excess, unreacted tetrazine reagent and quenching buffer using a desalting spin column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

Stage 2: Reaction with this compound

Materials and Reagents:

-

Purified Tetrazine-modified Antibody (from Stage 1).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction Buffer: PBS, pH 7.4 or other amine-free, thiol-free buffer.

-

Purification: Size-Exclusion Chromatography (SEC) or desalting columns.

Procedure:

-

Prepare this compound Stock: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to create a 1-5 mM stock solution.

-

Conjugation Reaction: Add a 1.1- to 5-fold molar excess of the this compound solution to the purified tetrazine-labeled antibody.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (if applicable) or by analytical chromatography.

-

Purification: Remove the unreacted this compound from the labeled antibody conjugate using a desalting spin column or SEC.

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and ~552 nm for Cy3).

-

Confirm conjugation using SDS-PAGE, where the labeled protein should show fluorescence under an appropriate imager.

-

Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (if compatible with downstream applications) and storing at -20°C or -80°C.

-

Applications in Research and Drug Development

The speed, specificity, and biocompatibility of the Cy3-TCO and tetrazine ligation have led to its adoption in numerous advanced applications:

-

Live-Cell Imaging: Enables the specific labeling of cellular targets in their native environment with minimal perturbation.

-

Pretargeted Imaging and Therapy: In a pretargeting strategy, a tetrazine-modified antibody is first administered and allowed to accumulate at a tumor site. Subsequently, a smaller, fast-clearing TCO-linked imaging agent (like this compound) or therapeutic payload is administered, which rapidly "clicks" to the antibody, enhancing target-to-background signal.

-

Antibody-Drug Conjugates (ADCs): Provides a robust method for attaching cytotoxic drugs to antibodies for targeted cancer therapy.

-

Prodrug Activation: The "click-to-release" strategy uses a TCO-caged prodrug that becomes activated and releases its therapeutic agent only after reacting with a tetrazine localized at the target site.

-

Surface Immobilization and Hydrogel Formation: Used to attach biomolecules to surfaces for diagnostics or to crosslink polymers for creating biocompatible hydrogels.

References

- 1. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]

- 5. vectorlabs.com [vectorlabs.com]

An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier tool in the field of "click chemistry," distinguished by its exceptional reaction speed, specificity, and biocompatibility.[1] Its capacity to forge covalent bonds within intricate biological settings, without the need for cytotoxic catalysts, has made it indispensable for advancements in biological imaging, targeted drug delivery, and the creation of novel therapeutics.[1][2] This technical guide offers a thorough examination of the foundational principles of iEDDA chemistry, detailed experimental procedures for its primary applications, and a compilation of kinetic data to inform the strategic design of iEDDA-based bioconjugation.

Core Principles of iEDDA Chemistry

The iEDDA reaction is a [4+2] cycloaddition involving an electron-deficient diene and an electron-rich dienophile.[3] This is the reverse of the conventional Diels-Alder reaction, which pairs an electron-rich diene with an electron-poor dienophile.[4] The utility of the iEDDA reaction in biological contexts stems from the use of reactant pairs that are abiotic and highly reactive with one another, while remaining inert to the multitude of functional groups present in living systems.

The most common dienes used in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz), which are electron-deficient aromatic heterocycles. The dienophiles are typically electron-rich, strained alkenes or alkynes, with trans-cyclooctene (TCO) and its derivatives being widely employed due to their high reactivity.

The reaction mechanism proceeds through a [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), an irreversible step that drives the reaction to completion. The reaction's kinetics are governed by the frontier molecular orbitals, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Electron-withdrawing groups on the tetrazine lower its LUMO energy, while electron-donating groups on the dienophile raise its HOMO energy, leading to a smaller energy gap and faster reaction rates.

Key advantages of the iEDDA reaction include:

-

Exceptional Speed: It is recognized as the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.

-

High Selectivity and Bioorthogonality: The reactants do not interact with native biological functional groups, ensuring that the reaction is highly specific.

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for catalysts.

-

Irreversibility: The release of nitrogen gas makes the reaction irreversible.

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the specific structures of the tetrazine and the dienophile. The following table summarizes representative second-order rate constants (k₂) for various reactant pairs.

| Diene (Tetrazine Derivative) | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water |

| 3-(4-benzylamino)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~26,000 | Not specified |

| 3-(4-benzylamino)-1,2,4,5-tetrazine | norbornene | ~1-2 | Not specified |

| 3,6-bispyridyl-tetrazine | trans-cyclooctene (TCO) | >1000 | Not specified |

| Not Specified | norbornene | 1.9 | Aqueous media |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | norbornene | ~1 | Not specified |

Note: Reaction rates can vary based on substituents on both the diene and dienophile, as well as the solvent and temperature.

Experimental Protocols

The general workflow for a typical iEDDA bioconjugation experiment consists of preparing the biomolecule and the labeling reagent, performing the click reaction, and then purifying and analyzing the resulting conjugate.

Protocol 1: Antibody-Oligonucleotide Conjugation

This protocol details the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide.

Materials:

-

Antibody of interest

-

mTz-PEG4-NHS ester (tetrazine labeling reagent)

-

TCO-modified oligonucleotide

-

1X Borate Buffered Saline (BBS)

-

Dimethyl sulfoxide (DMSO)

-

1 M glycine (pH 8.5)

-

30 kDa MWCO spin filter

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in 1X BBS to a final concentration of 1-5 mg/mL.

-

-

Tetrazine Labeling of the Antibody:

-

Prepare a 2 mM stock solution of mTz-PEG4-NHS ester in DMSO.

-

Add the tetrazine solution to the antibody solution at a molar ratio of 5:1 to 10:1 (tetrazine:antibody).

-

Incubate at room temperature for 30 minutes.

-

Quench the reaction by adding 1 µL of 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.

-

-

Purification of the Tetrazine-Labeled Antibody:

-

Purify the labeled antibody using a 30 kDa MWCO spin filter to remove excess, unreacted tetrazine. Wash with 1X BBS.

-

-

iEDDA Ligation:

-

Combine the purified tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer (e.g., PBS). A molar ratio of 1:5 to 1:10 (antibody:oligonucleotide) is a common starting point.

-

Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Analysis:

-

Analyze the final conjugate to confirm successful ligation and to determine the conjugation efficiency.

-

Protocol 2: Live Cell Labeling

This protocol describes the labeling of a protein of interest expressed in mammalian cells with a genetically incorporated TCO-lysine using a tetrazine-functionalized fluorescent dye.

Materials:

-

Mammalian cells expressing the protein of interest with TCO-lysine.

-

Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).

-

Cell culture medium (e.g., DMEM).

-

Phosphate Buffered Saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Protein Expression:

-

Culture mammalian cells under standard conditions.

-

Transfect or transduce the cells to express the TCO-lysine-containing protein of interest.

-

-

Labeling Reaction in Live Cells:

-

Prepare a stock solution of the tetrazine-dye in DMSO.

-

Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.

-

Incubate the cells at 37°C for 15-60 minutes.

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells several times with PBS to remove any unreacted dye.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

-

Visualizations

Reaction Mechanism

Caption: The iEDDA reaction mechanism.

Experimental Workflow

Caption: General experimental workflow for iEDDA bioconjugation.

Drug Delivery Application: Antibody-Drug Conjugate (ADC) Release

Caption: "Click-to-release" drug delivery using iEDDA.

Applications in Drug Development

The unique characteristics of the iEDDA reaction have led to its widespread adoption in various aspects of drug development and biomedical research.

-

Targeted Drug Delivery: iEDDA chemistry is used to conjugate potent drugs to targeting moieties such as antibodies, creating antibody-drug conjugates (ADCs). This allows for the specific delivery of the therapeutic agent to cancer cells, minimizing off-target toxicity. It can also be used to attach drug-loaded nanocarriers to tumor-targeting antibodies.

-

"Click-to-Release" Drug Activation: In this innovative strategy, a drug is linked to a targeting molecule via a TCO-containing linker. The resulting conjugate is administered and allowed to accumulate at the target site. Subsequently, a tetrazine-containing activator is administered, which reacts with the TCO via iEDDA, cleaving the linker and releasing the active drug only at the desired location. This provides an additional layer of control over drug activity.

-

Pretargeted Imaging: For in vivo imaging applications, such as PET scans, a TCO-modified antibody is first administered and allowed to bind to its target and clear from circulation. Then, a tetrazine-labeled imaging agent is administered, which rapidly reacts with the TCO-antibody conjugate at the target site, providing a high-contrast image with reduced background signal.

-

Biomolecule Labeling and Tracking: The iEDDA reaction is extensively used for labeling proteins, nucleic acids, lipids, and glycans with fluorescent dyes or other probes for biological imaging and tracking studies in living systems.

Conclusion

Inverse electron demand Diels-Alder click chemistry has proven to be a powerful and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modularity have enabled advancements that were previously unattainable. As our understanding of this remarkable reaction continues to grow, and as new diene and dienophile pairs with tailored properties are developed, the applications of iEDDA in medicine and biology are poised to expand even further, paving the way for novel diagnostics, therapeutics, and a deeper understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Diels-Alder Reaction [organic-chemistry.org]

Water Solubility of Cy3-PEG3-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Cy3-PEG3-TCO, a fluorescent probe commonly utilized in bioorthogonal chemistry. The document outlines the solubility characteristics of its constituent components, offers a comparative analysis of related compounds, and provides a detailed experimental protocol for determining its aqueous solubility.

Introduction to this compound

This compound is a compound comprised of three key functional moieties: a Cy3 (cyanine 3) fluorophore, a three-unit polyethylene glycol (PEG3) linker, and a trans-cyclooctene (TCO) group. The TCO moiety facilitates rapid and specific bioorthogonal reactions with tetrazine-functionalized molecules, a process known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA). This reaction is widely used for in vitro and in vivo labeling and imaging of biomolecules. The water solubility of this probe is a critical parameter for its effective use in biological systems, influencing its delivery, reactivity, and potential for aggregation.

Factors Influencing the Water Solubility of this compound

The overall water solubility of this compound is a composite of the properties of its three main components:

-

Cy3 (Cyanine 3) Dye: The solubility of the Cy3 dye is highly dependent on its chemical modification. Standard, non-sulfonated Cy3 dyes exhibit low solubility in aqueous solutions and are prone to aggregation.[1][2][3] To address this, sulfonated versions (sulfo-Cy3) are often used, which are highly water-soluble.[4][5] Commercially available this compound typically utilizes the non-sulfonated form of Cy3, which inherently limits its water solubility.

-

PEG3 (Polyethylene Glycol) Linker: The inclusion of a PEG linker is a common strategy to enhance the aqueous solubility of hydrophobic molecules. The PEG3 moiety in this compound is hydrophilic and significantly contributes to the overall water solubility of the compound. PEG linkers are known to be highly soluble in water and can help to prevent aggregation.

-

TCO (trans-cyclooctene) Moiety: The TCO group itself is relatively hydrophobic. However, it is often functionalized with hydrophilic linkers, such as PEG, to improve its solubility and performance in aqueous environments for bioorthogonal labeling.

Quantitative Solubility Data of Related Compounds

| Compound | Solvent | Solubility | Reference |

| Cy5-PEG3-TCO | DMSO | 16.67 mg/mL (19.71 mM) | |

| Amino-PEG3-C2-Amine | Water | 100 mg/mL (520.13 mM) | |

| m-PEG3-amine | Water, DMSO, DCM, DMF | Soluble | |

| PEG3-(CH2CO2H)2 | Water, DMSO, DCM, DMF | Soluble | |

| m-PEG3-acid | Water, DMSO, DCM, DMF | Soluble | |

| Non-sulfonated Cy Dyes | Aqueous buffers | Low solubility, requires organic co-solvent | |

| Sulfonated Cy Dyes | Aqueous buffers | High solubility |

Note: DCM (Dichloromethane), DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)

Experimental Protocol for Determining Water Solubility

This protocol provides a step-by-step method for determining the approximate water solubility of this compound.

Materials:

-

This compound

-

High-purity, anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL), preferably amber or covered in foil

-

Vortex mixer

-

Bath sonicator

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Carefully weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a minimal volume of anhydrous DMSO to dissolve the compound completely (e.g., to create a 10 mM stock solution).

-

Vortex thoroughly until the solid is fully dissolved. This should be done in low light conditions to minimize photobleaching.

-

-

Serial Dilution in Aqueous Buffer:

-

Prepare a series of microcentrifuge tubes each containing a fixed volume of PBS (e.g., 900 µL).

-

Create a serial dilution of the this compound stock solution into the PBS. For example, add 100 µL of the stock to the first tube, vortex, and then transfer 100 µL of this solution to the next tube, and so on. This will create a range of concentrations to test.

-

-

Solubility Assessment by Visual Inspection:

-

Incubate the dilutions at room temperature for a set period (e.g., 1 hour), protected from light.

-

Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains a clear solution is the approximate solubility limit.

-

-

Mechanical Agitation (if necessary):

-

If precipitation is observed at concentrations where solubility is expected, vortex the tubes vigorously for 1-2 minutes.

-

If the precipitate remains, place the tubes in a bath sonicator for 5-10 minutes.

-

As a final step, the solution can be gently warmed to 37°C for a short period. Re-examine for dissolution after each step.

-

-

Quantitative Measurement (Optional):

-

To obtain a more quantitative measure, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

-

Carefully remove the supernatant and measure its absorbance or fluorescence intensity.

-

Compare the signal to a standard curve of the compound dissolved in a fully solubilizing solvent (like DMSO) to determine the concentration of the dissolved probe.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle fluorescent dyes in a well-ventilated area and avoid inhalation of dust.

-

Protect the dye from light to prevent photobleaching.

Application Workflow: Bioorthogonal Labeling

This compound is designed for bioorthogonal labeling experiments. The following diagram illustrates a typical workflow for labeling a tetrazine-modified biomolecule.

This workflow demonstrates the logical steps from preparing the reactants to the final analysis of the labeled product. The aqueous solubility of this compound is crucial at the incubation step to ensure efficient reaction kinetics and to prevent non-specific binding or aggregation.

References

- 1. biocat.com [biocat.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

The Biocompatibility of TCO-Tetrazine Ligation in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as a cornerstone of bioorthogonal chemistry, enabling precise chemical modifications within living systems. Its exceptional biocompatibility, characterized by rapid, catalyst-free kinetics and high specificity, has propelled its use in a myriad of applications, from live-cell imaging to in vivo drug delivery.[1][2] This technical guide provides a comprehensive overview of the biocompatibility of TCO-tetrazine ligation in live cells, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.

Core Principle: A Reaction Orthogonal to Biology

The TCO-tetrazine ligation is a "click chemistry" reaction, a class of reactions known for their high yields, selectivity, and tolerance of biological conditions.[3] Unlike many other bioconjugation techniques, this reaction does not require cytotoxic catalysts, such as copper, making it exceptionally well-suited for applications in living cells and whole organisms.[1][2] The TCO and tetrazine moieties are highly specific for each other and do not interact with native biological functional groups, thus minimizing off-target effects and preserving cellular integrity.

Quantitative Assessment of Biocompatibility

The biocompatibility of TCO-tetrazine ligation is supported by extensive in vitro and in vivo studies. Key parameters to consider include cytotoxicity of the individual components (TCO and tetrazine) and the ligation product, as well as the overall impact on cell viability and function.

| Compound/Condition | Cell Line | Assay | Key Findings | Reference |

| Photocaged dihydrotetrazine & 405 nm light | HeLa S3, Hep 3B | Cell Viability Assay | Negligible toxicity observed. | |

| Gal-Tz (Galactose-caged tetrazine) | Senescent HeLa | Cell Viability Assay | Tolerated up to 10 mM. | |

| Various tetrazine derivatives | Bone Marrow-Derived Dendritic Cells (BMDCs) | Cytotoxicity Assay | Nontoxic at 10 μM concentration. | |

| TCO-Dox + Gal-Tz | Non-senescent HeLa (n-HeLa) | IC50 Determination | Reduced activity (IC50 = 5.72 μM) compared to Dox alone, indicating selective activation in senescent cells. | |

| TCO-Dox + Gal-Tz | Senescent HeLa (s-HeLa) | IC50 Determination | Comparable senolytic activity (IC50 = 348 nM) to Dox alone (IC50 = 255 nM). | |

| Trastuzumab-MMAE conjugate (via cyclooctyne) | HER2+ HCC1954 | Cell Cytotoxicity Assay | Potent cell killing with an IC50 of 119.4 pM. | |

| Trastuzumab-MMAE conjugate (via cyclooctyne) | HER2- MDA-MB-231 | Cell Cytotoxicity Assay | Minimal cytotoxicity, demonstrating target specificity. |

Experimental Protocols for Assessing Biocompatibility

Detailed methodologies are crucial for accurately evaluating the biocompatibility of TCO-tetrazine ligation in specific experimental contexts. Below are representative protocols for key assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol provides a quantitative measure of cell viability based on the metabolic activity of the cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TCO- and tetrazine-modified molecules

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the TCO- and tetrazine-modified molecules, as well as the ligation product. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Flow Cytometry for Apoptosis and Necrosis (Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TCO- and tetrazine-modified molecules

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 10 mg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with the compounds of interest as described in the MTT assay protocol.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Resuspend the cell pellet in cold PBS, centrifuge, and discard the supernatant. Repeat this washing step.

-

Staining: Resuspend the cells in a suitable buffer and add the PI staining solution. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be PI-negative, while apoptotic and necrotic cells will be PI-positive.

Visualizing Workflows and Pathways

Understanding the experimental workflow and the underlying biological pathways is critical for successful application of TCO-tetrazine ligation.

Off-Target Effects and Immunogenicity

A key advantage of TCO-tetrazine ligation is its high specificity, which minimizes off-target reactions. Studies have shown that these moieties do not react with endogenous biomolecules, thus preserving the natural cellular environment. While comprehensive in vivo immunogenicity data is still emerging, the small size and non-biological origin of TCO and tetrazine suggest a low potential for eliciting an immune response. However, when conjugated to larger biomolecules such as antibodies, the immunogenicity of the entire conjugate should be considered.

Conclusion

The TCO-tetrazine ligation stands out as a robust and highly biocompatible tool for chemical biology and drug development. Its catalyst-free nature, rapid kinetics, and high specificity make it an ideal choice for applications in living cells. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to confidently assess and apply this powerful bioorthogonal reaction in their own studies. As research continues to advance, the TCO-tetrazine ligation is poised to play an increasingly vital role in our ability to probe and manipulate biological systems with unprecedented precision.

References

A Technical Guide to the Photophysical Properties of the Cy3 Fluorophore

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cyanine 3 (Cy3) fluorophore, a workhorse in biological imaging and quantitative assays. We will explore its core photophysical properties, namely its quantum yield and brightness, provide detailed experimental protocols for their measurement, and illustrate common applications with clear, structured diagrams.

Core Concepts: Quantum Yield and Brightness

The utility of a fluorophore is defined by its ability to absorb light and efficiently convert it into a detectable fluorescent signal. Two key parameters quantify this performance:

-

Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher extinction coefficient means the fluorophore is more effective at capturing incident photons. It is typically expressed in units of M⁻¹cm⁻¹.

-

Fluorescence Quantum Yield (Φ or QY): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[1] The quantum yield is a value between 0 and 1, where 1 indicates that every absorbed photon is re-emitted as a fluorescent photon.[2] In practice, non-radiative decay pathways (like internal conversion or photoisomerization) compete with fluorescence, reducing the quantum yield.[1][3]

-

Brightness: The practical brightness of a fluorophore is a composite measure, calculated as the product of its molar extinction coefficient and its quantum yield (Brightness = ε × Φ). This value provides a more holistic measure of a fluorophore's signal potential in an experimental context.

The relationship between these core properties is fundamental to selecting the appropriate fluorophore for a given application.

Photophysical Properties of Cy3

Cy3 is a bright and photostable dye with absorption and emission spectra that are well-suited for common laser lines (e.g., 532 nm or 555 nm) and standard filter sets (TRITC/Cy3).[4] Its properties, however, are highly sensitive to its local environment. Factors such as solvent polarity, viscosity, and covalent attachment to biomolecules can significantly alter its quantum yield and fluorescence lifetime. For instance, the quantum yield of Cy3 is notably higher when attached to single-stranded DNA (ssDNA) compared to when it is part of a double-stranded DNA (dsDNA) helix, a phenomenon attributed to restricted photoisomerization.

The following table summarizes key quantitative data for Cy3 under various conditions.

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~550 - 555 nm | Varies slightly with conjugation | |

| Emission Maximum (λem) | ~568 - 570 nm | Varies slightly with conjugation | |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | In aqueous solution | |

| Quantum Yield (Φ) | ~0.15 | General value, often cited for conjugates | |

| 0.24 | Conjugated to DNA (unspecified) | ||

| Highest on 5' ssDNA | Decreases by a factor of 2.4 on dsDNA | ||

| Brightness (ε × Φ) | >22,500 | Calculated from common values |

Experimental Protocol: Relative Quantum Yield Determination

Measuring the absolute quantum yield requires specialized instrumentation like an integrating sphere. However, a reliable relative quantum yield can be determined using a standard benchtop fluorometer by comparing the sample of interest (Cy3) to a fluorescent standard with a known, well-characterized quantum yield.

This protocol outlines the comparative method, which involves creating a calibration curve from a series of dilutions.

A. Materials and Equipment

-

Fluorophore Standard: A well-characterized dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95) that absorbs at a similar wavelength to Cy3.

-

Sample (Cy3): Purified Cy3, either free or conjugated to the molecule of interest.

-

Solvents: High-purity solvents (e.g., ethanol, PBS) appropriate for both the standard and the sample. The same solvent should be used for both if possible to avoid corrections for refractive index.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Fluorescence Spectrometer (Fluorometer): With an excitation monochromator and an emission detector.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

B. Methodology

-

Prepare Stock Solutions: Prepare concentrated stock solutions of the standard and the Cy3 sample in the chosen solvent.

-

Prepare Serial Dilutions: Create a series of five to six dilutions for both the standard and the Cy3 sample. The concentrations should be chosen such that the absorbance at the excitation wavelength falls within the range of 0.02 to 0.1. This minimizes inner filter effects where re-absorption of emitted light can perturb the results.

-

Measure Absorbance:

-

Set the spectrophotometer to the chosen excitation wavelength (e.g., 530 nm).

-

For each dilution of both the standard and the sample, record the absorbance at this wavelength. Use a cuvette with the pure solvent as a blank.

-

-

Measure Fluorescence Emission:

-

Transfer each dilution to a fluorescence cuvette.

-

In the fluorometer, set the excitation wavelength to the same value used for the absorbance measurements.

-

For each dilution, record the full fluorescence emission spectrum. Ensure the emission range covers the entire emission profile of the dye.

-

It is critical that all instrument settings (e.g., excitation/emission slit widths, detector gain) remain identical for all measurements of both the standard and the sample.

-

-

Data Analysis and Calculation:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software can perform this function.

-

Create two separate plots: one for the standard and one for the Cy3 sample, with integrated fluorescence intensity on the y-axis and absorbance on the x-axis.

-

Perform a linear regression for each dataset. The slope of the resulting line is the gradient (Grad).

-

The quantum yield of the Cy3 sample (ΦX) is calculated using the following equation:

ΦX = ΦST × ( GradX / GradST ) × ( ηX² / ηST² )

Where:

-

ΦST is the known quantum yield of the standard.

-

GradX and GradST are the gradients from the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term cancels out (ηX²/ηST² = 1).

-

-

Applications and Experimental Workflows

Cy3's robust photophysical properties make it a versatile tool in biological research. It is frequently used in immunofluorescence to visualize proteins and in Förster Resonance Energy Transfer (FRET) to study molecular interactions.

In IF, Cy3 is typically conjugated to a secondary antibody, which provides signal amplification and modularity. This technique allows for the precise localization of target antigens within fixed and permeabilized cells or tissues.

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore in an excited state can transfer energy non-radiatively to an adjacent acceptor chromophore. This process is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over 1-10 nm. Cy3 is a canonical FRET donor and is frequently paired with Cy5, a red-emitting cyanine dye that serves as the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the dyes, making it a powerful "spectroscopic ruler" for studying protein-protein interactions, conformational changes, and nucleic acid hybridization.

References

Methodological & Application

Application Notes and Protocols for Cy3-PEG3-TCO Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the site-specific labeling of proteins utilizing the Cy3-PEG3-TCO molecule in conjunction with tetrazine-modified targets. This powerful bioorthogonal labeling strategy leverages the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1] The incorporation of a Cyanine 3 (Cy3) fluorescent dye allows for sensitive and robust detection, while the polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[2][3][4] This methodology is particularly well-suited for applications requiring precise covalent attachment of a fluorescent label to a protein of interest in complex biological environments, such as in live-cell imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs).[5]

The labeling process is a two-step procedure. First, the protein of interest is functionalized with a tetrazine moiety. Subsequently, the tetrazine-modified protein is introduced to the this compound conjugate, leading to a rapid and specific ligation reaction that forms a stable covalent bond. This reaction is highly efficient, often achieving quantitative labeling at low concentrations, and proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.

Principle of Labeling

The core of this labeling protocol is the bioorthogonal reaction between TCO and tetrazine. This inverse-electron-demand Diels-Alder cycloaddition is characterized by its exceptionally fast kinetics and high specificity. The TCO and tetrazine groups react selectively with each other, even in the presence of a multitude of other reactive functional groups found in biological systems, ensuring minimal off-target labeling. The reaction is irreversible, driven by the release of nitrogen gas, resulting in a stable dihydropyridazine bond.